![molecular formula C6H12O3 B13401921 dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and the presence of deuterium, which can be useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 typically involves the deuteration of 2,2-Dimethyl-1,3-dioxolane-4-methanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium.
Industrial Production Methods
In an industrial setting, the production of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality deuterated compounds.
Chemical Reactions Analysis
Types of Reactions
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a deuterated solvent or reagent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the production of specialty chemicals and materials where deuterium incorporation is beneficial.
Mechanism of Action
The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is primarily related to its deuterium content. Deuterium can influence reaction kinetics and stability due to the isotope effect, where the presence of a heavier isotope (deuterium) can alter the rate of chemical reactions. This property is particularly useful in studies involving reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d3: A partially deuterated variant with three deuterium atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is unique due to its specific deuterium content, which provides distinct advantages in analytical and research applications. The presence of five deuterium atoms can significantly enhance the sensitivity and accuracy of NMR spectroscopy and other analytical techniques, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
137.19 g/mol |
IUPAC Name |
dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2,4D2,5D |
InChI Key |
RNVYQYLELCKWAN-XIHRCKTGSA-N |
Isomeric SMILES |
[2H][C@@]1(C(OC(O1)(C)C)([2H])[2H])C([2H])([2H])O |
Canonical SMILES |
CC1(OCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
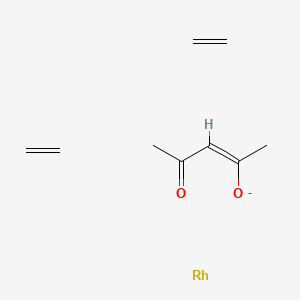
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
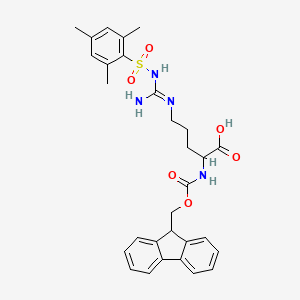
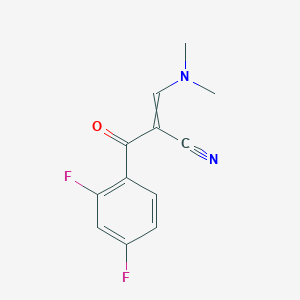
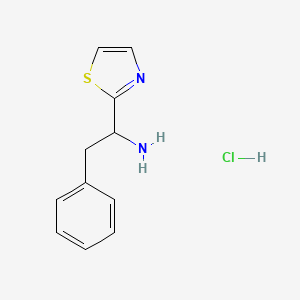



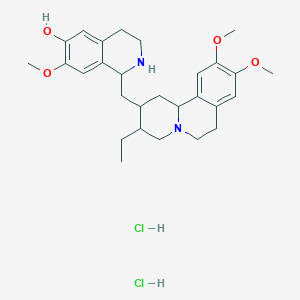
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
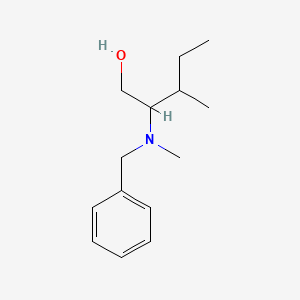
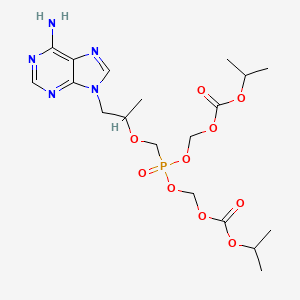
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
